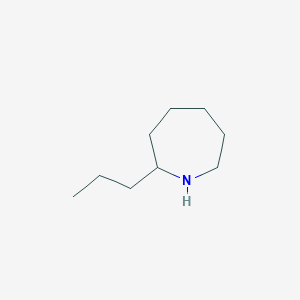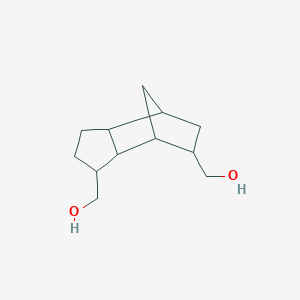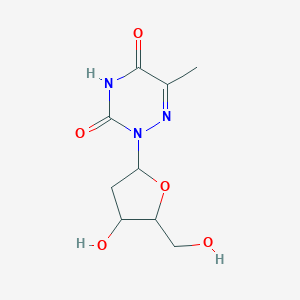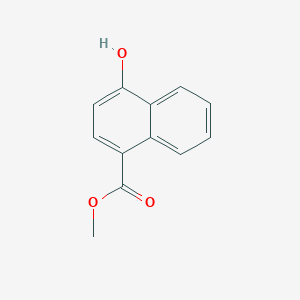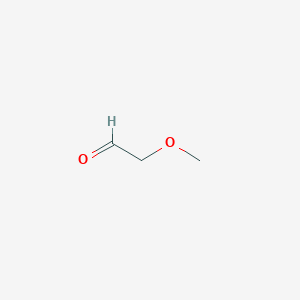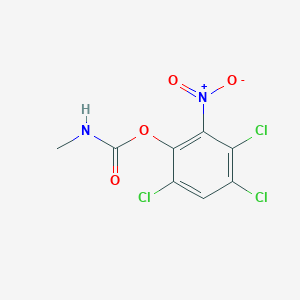
Potassium sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium sulfamate is an inorganic compound with the chemical formula H₂KNO₃S. It is a white crystalline solid that is highly soluble in water. This compound is used in various applications, including as a reagent in chemical synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium sulfamate can be synthesized by neutralizing sulfamic acid with potassium hydroxide. The reaction is as follows:
H3NSO3+KOH→H2KNO3S+H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting sulfamic acid with potassium carbonate or potassium bicarbonate. The reaction is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium sulfamate undergoes various chemical reactions, including nitration, oxidation, and substitution.
Common Reagents and Conditions:
Nitration: this compound can be nitrated using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Major Products:
Nitration: The nitration of this compound produces potassium dinitramide, which is an important precursor for the synthesis of ammonium dinitramide, a green propellant.
Oxidation: The oxidation of this compound can produce various sulfur-containing compounds, depending on the oxidizing agent used.
Substitution: Substitution reactions can produce a variety of sulfamate derivatives, which are useful in different chemical applications.
Applications De Recherche Scientifique
Potassium sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in the production of other chemicals.
Biology: this compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving sulfamate groups.
Industry: this compound is used in water treatment, as a cleaning agent, and as a food additive.
Mécanisme D'action
The mechanism of action of potassium sulfamate involves its ability to act as a nucleophile in chemical reactions. It can donate an electron pair to electrophiles, facilitating various chemical transformations. In biological systems, this compound can inhibit enzymes by modifying their active sites, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Ammonium sulfamate: Similar in structure but contains ammonium instead of potassium. It is used as a herbicide and in the synthesis of other chemicals.
Sodium sulfamate: Contains sodium instead of potassium. It is used in similar applications as potassium sulfamate but has different solubility and reactivity properties.
Lithium sulfamate: Contains lithium instead of potassium. It is used in specialized chemical applications where lithium’s unique properties are required.
Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It is preferred in certain chemical syntheses where potassium’s ionic properties are advantageous. Additionally, its use in the production of green propellants highlights its importance in environmentally friendly applications.
Propriétés
Numéro CAS |
13823-50-2 |
|---|---|
Formule moléculaire |
H3KNO3S |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
potassium;sulfamate |
InChI |
InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
VZSCRPZUYZTWDS-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)[O-].[K+] |
SMILES isomérique |
NS(=O)(=O)[O-].[K+] |
SMILES canonique |
NS(=O)(=O)O.[K] |
Key on ui other cas no. |
13823-50-2 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
5329-14-6 (Parent) |
Synonymes |
amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium sulfamate?
A1: this compound, also known as aminosulfonic acid potassium salt, has the molecular formula KSO3NH2 and a molecular weight of 135.17 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include:
- Infrared (IR) spectroscopy: IR analysis reveals characteristic absorption bands for N-H, S-O, and N-S stretching vibrations, providing insights into the zwitterionic structure of sulfamic acid and the ionic structure of the sulfamate ion in this compound. []
- Electron Spin Resonance (ESR) spectroscopy: ESR studies have investigated the motion of radicals like SO3−NH trapped within this compound crystals, revealing information about molecular dynamics and dipolar coupling tensors. [, ]
Q3: How is this compound used in the synthesis of ammonium dinitramide (ADN)?
A3: this compound acts as a crucial starting material for ADN synthesis. In this process, this compound undergoes nitration with a mixture of nitric and sulfuric acid, leading to the formation of potassium dinitramide (KDN), which can then be converted to ADN. The structural properties of this compound, such as crystallinity and porosity, significantly influence the yield and purity of the synthesized ADN. [, , , ]
Q4: Are there other applications of this compound in chemical synthesis?
A4: Yes, this compound plays a role in synthesizing various compounds:
- Heterocyclic Nitramines: It's utilized in preparing heterocyclic nitramines, which are energetic materials. This involves nitration of condensation products formed from compounds like urea, guanidine, and formaldehyde with this compound. [, , ]
- Hydrazine Derivatives: this compound reacts with hydroxylamine-O-sulfonic acid to yield potassium hydrazine-iso-disulfonate (H2NN(SO3K)2), a hydrazine derivative. The reaction conditions, such as concentration and temperature, impact the yield of the hydrazine-iso-disulfonate. []
Q5: What is known about the thermal stability of this compound?
A5: While this compound itself is relatively stable, its thermal behavior becomes crucial when considering its role in reactions like ADN synthesis. Studies have investigated the impact of factors such as temperature and the presence of nitric acid on the thermal stability and decomposition of sulfamates during the nitration process. []
Q6: How does this compound influence perovskite solar cell fabrication?
A6: this compound has shown promise as a multifunctional interface engineering agent in hybrid chemical vapor deposition (HCVD) for perovskite solar cells:
- Crystallization Control: Potassium ions (K+) from this compound act as nucleation seeds, promoting controlled growth of perovskite grains at the interface. [, ]
- Defect Passivation: Sulfamate ions coordinate with undercoordinated lead atoms in the perovskite structure, effectively passivating defects and improving device performance. [, ]
Q7: Are there any challenges related to the stability of this compound-based formulations?
A7: The inherent hygroscopicity of ADN, often synthesized using this compound, poses a challenge for its practical applications. Researchers are exploring strategies to overcome this limitation, such as:
- Prilling and Coating: Techniques like ultrasound-assisted prilling and encapsulation with hydrophobic polymers aim to transform the morphology of ADN particles and enhance their resistance to moisture absorption. []
Q8: Are there any safety concerns associated with the use of this compound in ADN synthesis?
A8: Safety is paramount when working with energetic materials like ADN. Studies have compared different synthetic routes for ADN, evaluating the thermal stability of intermediates formed during the process. Research indicates that the intermediates generated in the this compound route exhibit greater thermal stability compared to those formed in alternative methods, highlighting the potential safety advantages of this approach. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


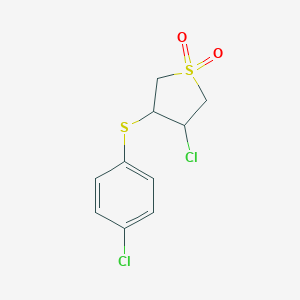
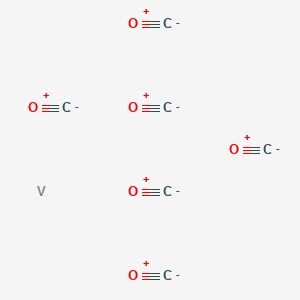
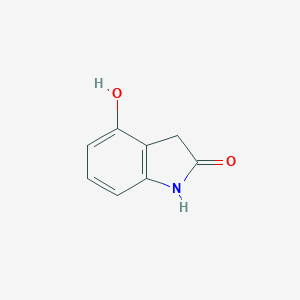
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
